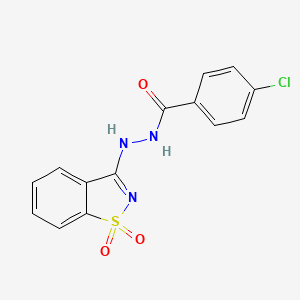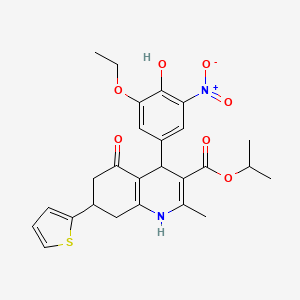![molecular formula C24H20N2O3 B11613197 (4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11613197.png)
(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include the condensation of an appropriate amine with a ketone or aldehyde, followed by cyclization and further functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactions, use of industrial-grade solvents and reagents, and implementation of purification techniques such as crystallization or chromatography to ensure the compound meets required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This could be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: This reaction could replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including considerations of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE could be studied for its potential biological activities. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.
Medicine
In medicine, this compound might be explored as a potential therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly if it shows activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it useful in applications such as coatings, adhesives, or electronic materials.
Mecanismo De Acción
The mechanism of action of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other tetrahydroisoquinolines or derivatives with similar functional groups. Examples could include:
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 4-Ethoxyphenyl derivatives of other heterocycles
Uniqueness
The uniqueness of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific combination of functional groups and structural features. This could confer unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C24H20N2O3 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C24H20N2O3/c1-2-29-19-14-12-17(13-15-19)25-16-22-20-10-6-7-11-21(20)23(27)26(24(22)28)18-8-4-3-5-9-18/h3-16,28H,2H2,1H3 |
Clave InChI |
MGDUKKABQKJWJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(butan-2-yl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613121.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613126.png)
![(4E)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11613136.png)

![2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B11613156.png)
![4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613164.png)


![5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613180.png)
![ethyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11613187.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613203.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)
![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

